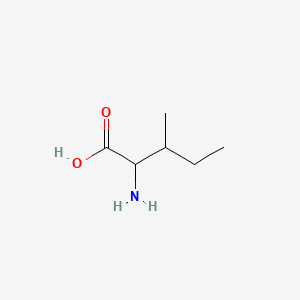

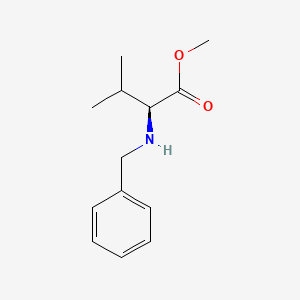

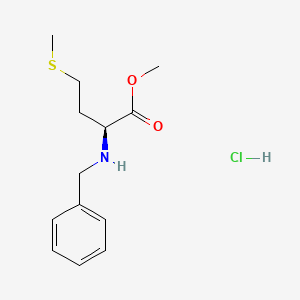

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoate, is an organic acid with a wide range of applications in the scientific and medical fields. This acid is a key component in the synthesis of a wide variety of compounds and is used in the development of pharmaceuticals, cosmetics, and other products. Additionally, it is used as a reagent in various laboratory experiments, and its mechanism of action has been studied extensively.

Applications De Recherche Scientifique

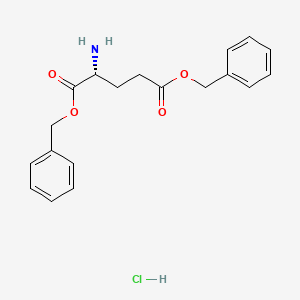

Antifungal Applications : A study utilized a model chemistry for the molecular properties and structures calculation of new antifungal tripeptides, including derivatives of this compound. The research focused on the prediction of pKa values and bioactivity scores for these peptides, which is beneficial in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Biological Activity : The compound was formed during a reaction between acrylamide and the amino acid isoleucine, leading to studies on its biological activity. This was highlighted through the determination of its crystal structure, which aids in understanding its biological functions (Nehls, Hanebeck, Becker, & Emmerling, 2013).

Analytical Method Development : Research has been conducted to develop methods for analyzing derivatives of this compound in wines and alcoholic beverages. This involves selective isolation and derivatization techniques, contributing to the understanding of flavor compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Protein Interaction Studies : The interaction of carboxamide derivatives of amino acids, including this compound, with Bovine serum albumin (BSA) has been studied using ultrasonic interferometer techniques. This research provides insights into the binding effects of these compounds at various pH levels, contributing to the understanding of protein-drug interactions (Thakare, Tekade, Pisudde, & Pande, 2018).

Thermodynamic Studies : Investigations into the thermodynamic properties of amino acids, including this compound, in aqueous solutions have been conducted. These studies provide valuable insights into the stabilization mechanism of proteins, which is fundamental to biochemistry and molecular biology (Pal & Chauhan, 2011).

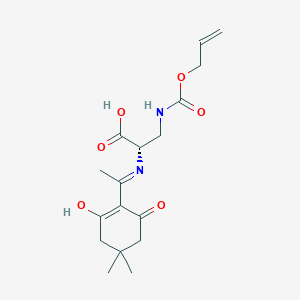

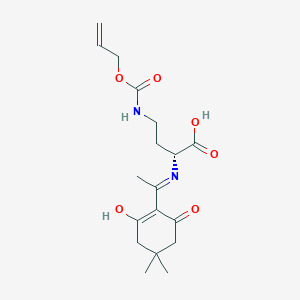

Synthetic Applications : There has been research on the synthesis of diastereomers of this compound, exploring methodologies for the synthesis of non-coded amino acids. These studies are crucial for the development of novel pharmaceuticals and research compounds (Tarver, Terranova, & Joullié, 2004).

Propriétés

IUPAC Name |

(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOCNKZXONOGGX-ABLWVSNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.